Methyl 3-fluorobenzoate
Overview
Description
Methyl 3-fluorobenzoate is an organic compound with the chemical formula C8H7FO2. It is a colorless liquid known for its applications in various chemical processes. The compound is characterized by the presence of a methyl ester group and a fluorine atom attached to the benzene ring .
Mechanism of Action
Target of Action
Methyl 3-fluorobenzoate is a fluorinated benzoic acid derivative
Mode of Action
The fluorine atom in the compound can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This can influence the interaction of the compound with its targets, potentially altering their function and resulting in various biological effects.
Biochemical Pathways
Fluorinated compounds are known to be involved in a variety of biochemical processes
Pharmacokinetics
The presence of the fluorine atom can enhance the metabolic stability of the compound , potentially affecting its bioavailability.
Result of Action
Fluorinated compounds can have various biological effects, depending on their specific structures and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with biological targets . Additionally, the compound is described as being combustible and potentially toxic , which may have implications for its handling and disposal.
Biochemical Analysis
Biochemical Properties
It is known that fluorinated organic compounds, like Methyl 3-fluorobenzoate, are more stable than their chlorine analogues due to the stability of the C-F bond . This stability might influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that fluorinated compounds can have various effects on cells, depending on their specific structure and properties .
Molecular Mechanism
It is known that fluorinated compounds can interact with various biomolecules and can influence enzyme activity and gene expression .
Metabolic Pathways
It is known that fluorinated compounds can be involved in various metabolic pathways, depending on their specific structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluorobenzoate can be synthesized through the esterification of 3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds like 3-aminobenzoate or 3-thiobenzoate.
Reduction: The major product is 3-fluorobenzyl alcohol.
Oxidation: The major product is 3-fluorobenzoic acid.
Scientific Research Applications
Methyl 3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: This compound is used in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluorobenzoate
- Methyl 4-fluorobenzoate
- Ethyl 3-fluorobenzoate
- Methyl 2,5-difluorobenzoate
Uniqueness
Methyl 3-fluorobenzoate is unique due to the position of the fluorine atom on the benzene ring, which influences its chemical reactivity and physical properties. This positional isomerism allows for distinct interactions in chemical and biological systems compared to its analogs .
Properties
IUPAC Name |
methyl 3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZNVLYXBIIIOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334579 | |
Record name | Methyl 3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-68-5 | |
Record name | Benzoic acid, 3-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-fluoro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.